molecular formula C11H14O5 B14621772 Phenyl pentofuranoside CAS No. 59368-14-8

Phenyl pentofuranoside

Cat. No.: B14621772
CAS No.: 59368-14-8
M. Wt: 226.23 g/mol
InChI Key: WZMSBIOCODYZPT-UHFFFAOYSA-N
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Description

Phenyl pentofuranoside is a chemical compound that belongs to the class of glycosides It consists of a phenyl group attached to a pentofuranose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl pentofuranoside can be synthesized through several methods. One common approach involves the glycosylation of a pentofuranose derivative with a phenol. This reaction typically requires the use of a glycosyl donor, such as a pentofuranose halide or acetate, and a glycosyl acceptor, such as phenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale glycosylation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by column chromatography and crystallization to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions: Phenyl pentofuranoside undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form this compound alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: this compound alcohols.

    Substitution: Various substituted phenyl pentofuranosides, depending on the electrophile used.

Scientific Research Applications

Phenyl pentofuranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: this compound is used in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of phenyl pentofuranoside involves its interaction with specific molecular targets. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the pentofuranose moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Phenyl pentofuranoside can be compared with other glycosides, such as:

    Phenyl glucoside: Similar structure but with a glucose moiety instead of pentofuranose.

    Phenyl galactoside: Contains a galactose moiety.

    Phenyl riboside: Contains a ribose moiety.

Uniqueness: this compound is unique due to the presence of the pentofuranose moiety, which imparts distinct chemical and biological properties compared to other glycosides

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c12-6-8-9(13)10(14)11(16-8)15-7-4-2-1-3-5-7/h1-5,8-14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMSBIOCODYZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310419
Record name Phenyl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59368-14-8
Record name .beta.-D-Ribofuranoside, phenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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